

2-(Trifluoromethyl)quinoline IUPAC name and SMILES notation

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoline

Cat. No.: B1226531

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An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline

Core Compound Identification

IUPAC Name: **2-(trifluoromethyl)quinoline**[\[1\]](#) SMILES Notation:

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F[\[1\]](#)

Introduction

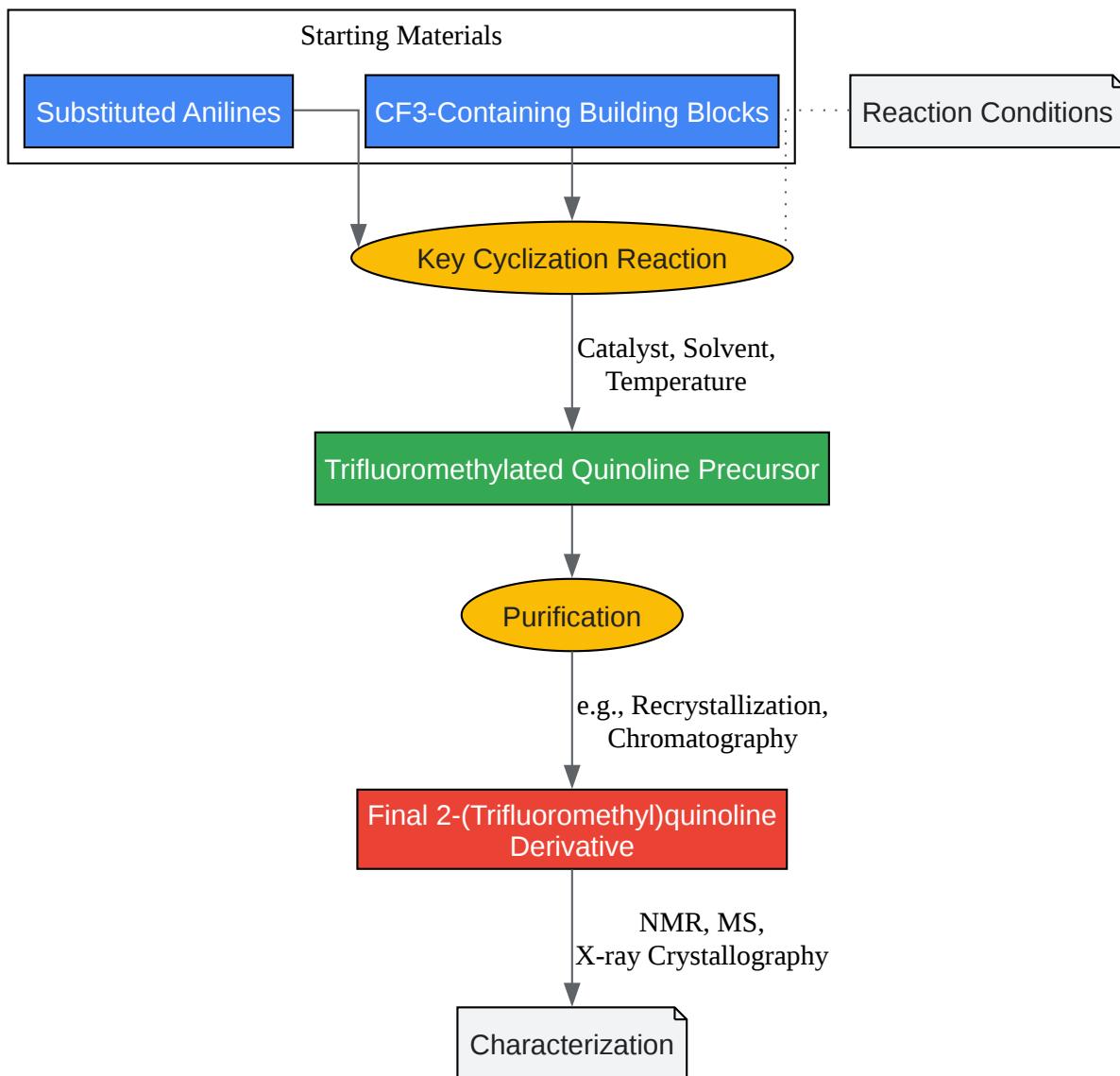
2-(Trifluoromethyl)quinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. The presence of a trifluoromethyl group at the 2-position significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it and its derivatives attractive scaffolds in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to **2-(trifluoromethyl)quinoline** and its analogues, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of **2-(trifluoromethyl)quinolines**. Below are detailed methodologies for some of the key approaches.

General Synthesis Workflow

A common strategy for synthesizing substituted quinolines involves the cyclization of anilines with appropriate building blocks. For trifluoromethyl-substituted quinolines, this often entails the use of reagents containing a trifluoromethyl group.



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A general workflow for the synthesis of **2-(trifluoromethyl)quinoline** derivatives.

Protocol 1: Synthesis from α -CF₃-Enamines and 2-Nitrobenzaldehydes

This method involves the condensation of α -CF₃- β -aryl enamines with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β -diaryl-CF₃-enones, which are then cyclized to yield 2-CF₃-3-arylquinolines.

Step 1: Synthesis of o-Nitrophenyl-Substituted Enones

- A one-necked 50 mL round-bottom flask is charged with the α -CF₃- β -aryl enamine (5 mmol), the corresponding 2-nitrobenzaldehyde (5.75 mmol), and glacial acetic acid (10 mL).
- The reaction mixture is stirred and heated at 80–90 °C for 6–12 hours, with the reaction progress monitored by ¹H NMR until the aldehyde is consumed.
- Upon completion, the desired ketone product is isolated.

Step 2: Reduction and Intramolecular Cyclization

- The ortho-nitro-substituted α,β -diaryl-CF₃-enone is subjected to reduction using an Fe–AcOH system.
- This reduction of the nitro group promotes an intramolecular cyclization, affording the 2-CF₃-3-arylquinoline in high yield.

Protocol 2: Thermolysis of a Phosphonium Salt

This approach utilizes trifluoroacetic anhydride (TFAA) as an inexpensive and easy-to-handle trifluoromethyl source.

- A phenethylphosphonium salt bearing a trifluoroacetamide group is synthesized.
- The salt is subjected to thermolysis. In the presence of an organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the reaction proceeds, likely via a Wittig-type ylide formation, to form the quinoline skeleton.

- For the synthesis of **2-(Trifluoromethyl)quinoline** specifically, a mixture of the appropriate precursor and DBU in toluene is stirred under reflux for 24 hours.
- After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.

Biological Activities and Potential Applications

Derivatives of **2-(trifluoromethyl)quinoline** have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. The introduction of a trifluoromethyl group can enhance this activity.

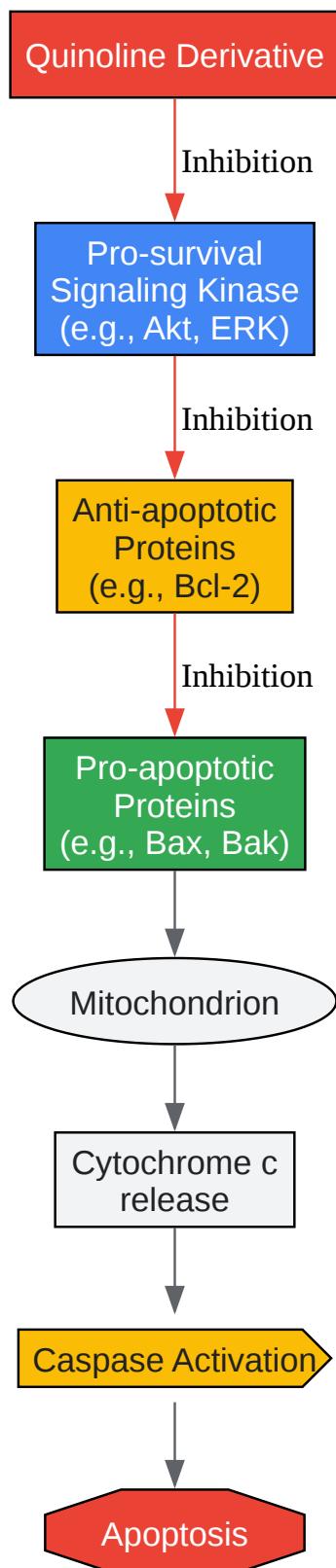
Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-derived trifluoromethyl alcohols	-	LC50 of 14.14	[2]
Fluorinated quinoline derivatives	MDA-MB-468 (Triple-Negative Breast Cancer)	2-20	
Fluorinated quinoline derivatives	MCF7 (Breast Cancer)	5-60	

Postulated Mechanism of Action in Cancer: The anticancer mechanisms of quinoline derivatives are diverse and can involve:

- Inhibition of Topoisomerases: Interfering with DNA replication and transcription.
- Tubulin Polymerization Inhibition: Disrupting microtubule dynamics and cell division.

- Kinase Inhibition: Modulating key signaling pathways involved in cell growth and survival, such as PI3K/AKT/mTOR, EGFR, and VEGFR.

A hypothetical signaling pathway that could be targeted by quinoline derivatives to induce apoptosis is depicted below.

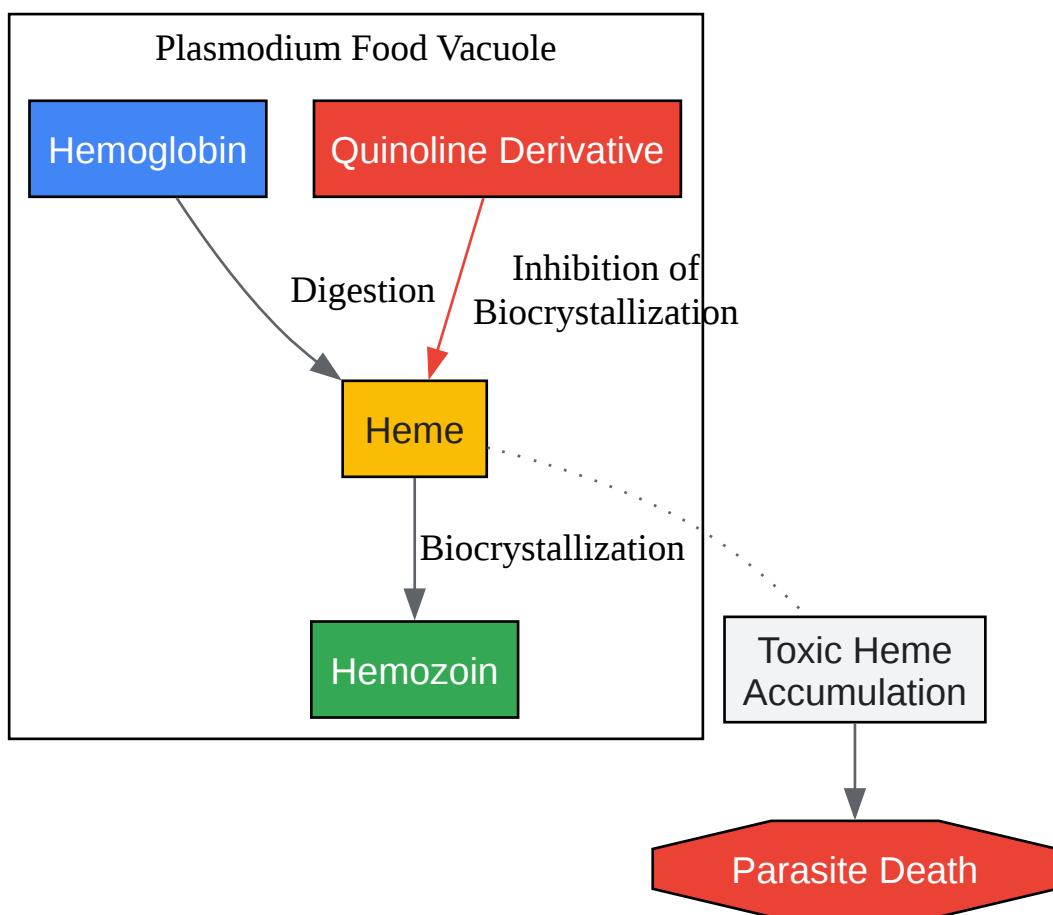


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A hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, are cornerstone antimalarial drugs. Trifluoromethylated quinolines have also been investigated for their activity against *Plasmodium falciparum*. Some derivatives are thought to exert their antimalarial effect by binding to DNA through intercalation. The primary mechanism for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.



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Mechanism of action of quinoline antimalarials.

Antifungal Activity

Certain derivatives of **2-(trifluoromethyl)quinoline** have shown promising antifungal properties.

Compound	Fungal Species	EC50 (µg/mL)	Reference
Compound 3f	Fusarium moniliforme	74% inhibition at 0.5 mg/mL	
Compound 3g	Fusarium graminearum	89% inhibition at 0.5 mg/mL	
Compound 3g	Curvularia lunata	93.4% inhibition at 0.5 mg/mL	

The proposed mechanism of action for many antifungal agents targeting the fungal cell membrane involves the inhibition of ergosterol biosynthesis, a crucial component of the membrane.

Conclusion

2-(Trifluoromethyl)quinoline represents a versatile and valuable scaffold in the field of medicinal chemistry. The unique properties conferred by the trifluoromethyl group have led to the development of numerous derivatives with potent biological activities, including anticancer, antimalarial, and antifungal effects. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for further screening and optimization. Future research will likely focus on elucidating the specific molecular targets and signaling pathways of these compounds to enable the rational design of next-generation therapeutic agents.

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References

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